![molecular formula C11H17N5 B14632355 3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile CAS No. 56576-72-8](/img/structure/B14632355.png)
3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile involves its ability to participate in various chemical reactions. The compound can interact with molecular targets through its functional groups, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Cyanoethyl)(methyl)amino]propanenitrile: A similar compound with a slightly different structure.
3-({2-[(2-Cyanoethyl)amino]ethyl}amino)propanenitrile: Another related compound used in pharmaceutical testing.
Uniqueness
3,3’-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific research applications.
Propriétés
Numéro CAS |
56576-72-8 |
|---|---|
Formule moléculaire |
C11H17N5 |
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
3-[2-[bis(2-cyanoethyl)amino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H17N5/c12-4-1-7-15-8-11-16(9-2-5-13)10-3-6-14/h15H,1-3,7-11H2 |
Clé InChI |
FENJSLDGHBKSRE-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN(CCC#N)CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


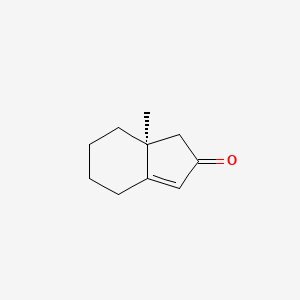
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
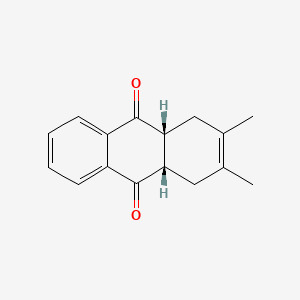
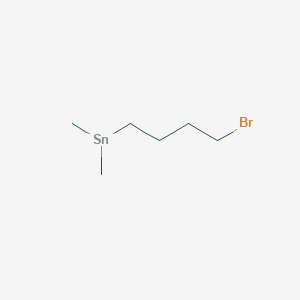
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
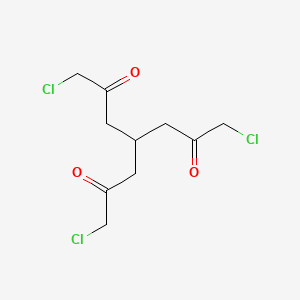

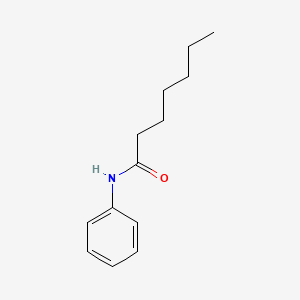
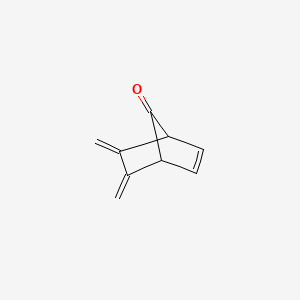
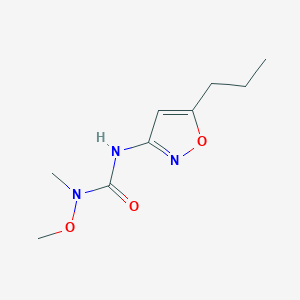
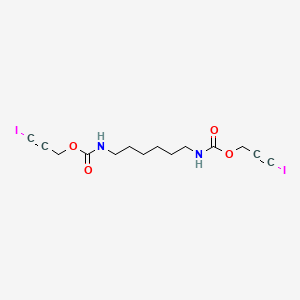
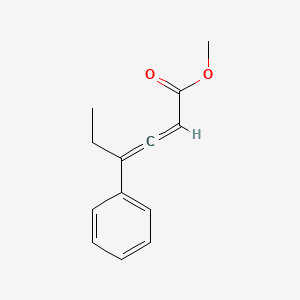
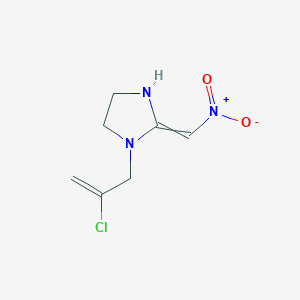
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
